![molecular formula C19H22N4O4S B3020320 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1169960-76-2](/img/structure/B3020320.png)
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
The compound “N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide” is part of a series of acetamide ethers that have been discovered and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . This compound has been identified through lead optimization efforts, and it has been paired with a novel sulfone-based head group to create a potent and selective GIRK1/2 activator .
Synthesis Analysis
The synthesis of this compound involved the coupling of a new ether-based scaffold with a previously identified N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl) head group . This resulted in the creation of a new class of GIRK1/2 activators . The synthetic chemistry work was performed by a team of researchers .Molecular Structure Analysis
The molecular structure of this compound includes a unique ether-based scaffold and a sulfone-based head group . This structure has been identified as a potent and selective GIRK1/2 activator .Scientific Research Applications
G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activation
The compound has been investigated as a novel activator of GIRK channels. These channels play a crucial role in modulating cellular excitability and are involved in various physiological processes. Specifically, GIRK1/2 channels are widely expressed in the brain and peripheral tissues. Researchers have identified a potent and selective activator within this compound class, which could have implications for conditions such as pain perception, epilepsy, reward/addiction, and anxiety .
Synthetic Approaches and Diversification
The compound’s synthetic pathways and diversification strategies are essential for drug development. Researchers have explored rapid synthetic approaches to related molecules, including thiadiazole-based compounds. Understanding the synthetic feasibility and scalability of this compound class is crucial for further exploration .
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK1/2 channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various biochemical pathways. GIRK channels are involved in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over the prototypical urea-based compounds . .
Result of Action
The activation of GIRK1/2 channels by the compound can modulate cell excitability, which could have potential therapeutic implications in conditions like pain perception, epilepsy, reward/addiction, and anxiety .
properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-13-9-17(23(21-13)16-7-8-28(26,27)12-16)20-19(25)14-10-18(24)22(11-14)15-5-3-2-4-6-15/h2-6,9,14,16H,7-8,10-12H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYFAALELAVVGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
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